molecular formula C7H6FN3 B1461991 1-Azido-4-fluoro-2-methylbenzene CAS No. 864866-29-5

1-Azido-4-fluoro-2-methylbenzene

Cat. No.: B1461991
CAS No.: 864866-29-5
M. Wt: 151.14 g/mol
InChI Key: AKGBKCHJHBJIRC-UHFFFAOYSA-N
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Description

1-Azido-4-fluoro-2-methylbenzene is a chemical compound with a formula of C7H6FN3 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of azides, such as this compound, often involves the use of cationic ring-opening polymerization . For instance, a novel hybrid oligomer containing fluoroalkyl and azido moieties was synthesized by cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The compound has a molecular weight of 133.1506 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, the compound can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, the compound has a molar mass of 110.1314032 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity can also be determined .

Scientific Research Applications

Synthesis and Corrosion Inhibition

1-Azido-4-fluoro-2-methylbenzene is involved in the synthesis of various 1,2,3-triazole derivatives, which have shown potential in inhibiting acidic corrosion of steels. This application is particularly relevant in industries where metal corrosion can be a significant issue. The synthesis involves a conventional click chemistry method, and the resulting compounds demonstrate effective corrosion-inhibiting properties, as assessed through electrochemical techniques (Negrón-Silva et al., 2013).

Polymer Surface Activation and Protein Ligand Immobilization

In another study, this compound played a critical role in the activation of polymer surfaces for the immobilization of protein ligands. This application is crucial for developing bioreactors, biosensors, and diagnostic tests involving techniques like ELISA. The process involves UV irradiation of the compound, transforming its azido group into a reactive nitrene, which then binds with the inert polymer surface. This method has been shown to enhance the effectiveness of immobilized enzymes compared to directly adsorbed ones (Nahar et al., 2001).

Development of Acidic Corrosion Inhibitors

Further, this compound is utilized in the development of new 1,2,3-triazole derivatives containing the eugenol ring, showing promise as acidic corrosion inhibitors for iron. The compounds were synthesized via click chemistry methods and characterized through various analytical techniques. Their corrosion inhibition potential was confirmed through Monte Carlo simulation results (Taia et al., 2021).

Magnetic Properties in Azido-Copper Coordination Polymers

This compound is also significant in modifying the magnetic properties of azido-copper coordination polymers. These modifications have implications in the field of materials science, especially in the study of ferromagnetic ordering and slow magnetic relaxation, which are rare in most azido-Cu(ii) architectures. Such studies are crucial for advancing our understanding of magnetic materials (Liu et al., 2017).

Mechanism of Action

The mechanism of action for 1-Azido-4-fluoro-2-methylbenzene involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is characterized by the stabilization of adjacent negative charge by electron-withdrawing groups .

Biochemical Analysis

Biochemical Properties

1-Azido-4-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. The azido group in this compound is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins and enzymes. For instance, the compound can inhibit or activate specific kinases, leading to alterations in phosphorylation states and downstream signaling events . Additionally, this compound can impact gene expression by interacting with transcription factors or modifying epigenetic markers, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to exert its effects more efficiently.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound can also interact with cofactors such as NADPH, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows this compound to interact with specific biomolecules and influence cellular processes at the subcellular level.

Properties

IUPAC Name

1-azido-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGBKCHJHBJIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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